molecular formula C23H22ClN5O3 B8103281 Betrixaban-d6

Betrixaban-d6

Katalognummer: B8103281
Molekulargewicht: 457.9 g/mol
InChI-Schlüssel: PGOYJYHMBCZDLN-YJKHHXLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Betrixaban-d6 is a deuterated form of Betrixaban, an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other medical conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betrixaban due to its enhanced stability and resistance to metabolic degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Betrixaban-d6 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Key features include:

Analyse Chemischer Reaktionen

Types of Reactions: Betrixaban-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Betrixaban-d6 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Betrixaban.

    Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new anticoagulant drugs by providing insights into the stability and efficacy of Betrixaban.

    Biological Studies: Used in biological studies to investigate the interaction of Betrixaban with various biological targets.

    Industrial Applications: Employed in the pharmaceutical industry for quality control and formulation development .

Wirkmechanismus

Betrixaban-d6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is independent of cofactors and involves the direct binding of this compound to the active site of Factor Xa .

Vergleich Mit ähnlichen Verbindungen

  • Apixaban
  • Rivaroxaban
  • Edoxaban
  • Dabigatran

Comparison:

This compound stands out due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in scientific research and drug development.

Eigenschaften

IUPAC Name

2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYJYHMBCZDLN-YJKHHXLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.